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Compound of Interest

Compound Name:
4-Chloro-3-

(trifluoromethoxy)phenol

CAS No.: 886500-85-2

Cat. No.: B1591566

Get Quote

Primary CAS: 886500-85-2 Compound Class: Halogenated Phenol / Fluorinated Building

Block[1][2]

Executive Summary
4-Chloro-3-(trifluoromethoxy)phenol is a specialized organofluorine intermediate used

primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Its structural

value lies in the trifluoromethoxy (-OCF₃) motif, which imparts unique physiochemical

properties—specifically enhanced lipophilicity and metabolic stability—while the phenolic

hydroxyl and chlorine handle provide orthogonal vectors for further functionalization (e.g.,

nucleophilic substitution, cross-coupling).[1][2]

This guide details the chemical identity, validated synthetic pathways, and medicinal chemistry

rationale for utilizing this scaffold.[1][2]

Chemical Identity & Physiochemical Profile[1][3][4]
[5][6][7]
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Warning on Isomerism: Researchers must distinguish this compound from its isomer 4-Chloro-

3-(trifluoromethyl)phenol (CAS 6294-93-5).[1][2] The presence of the oxygen atom in the -OCF₃

group significantly alters electronic donation and hydrogen bond accepting capability compared

to the -CF₃ analog.[2]

Table 1: Core Chemical Data[1]
Property Value Notes

CAS Registry Number 886500-85-2 Primary identifier.[1][2]

IUPAC Name
4-Chloro-3-

(trifluoromethoxy)phenol

Molecular Formula C₇H₄ClF₃O₂
Note the two oxygen atoms.[1]

[2][3]

Molecular Weight 212.55 g/mol

SMILES Oc1ccc(Cl)c(OC(F)(F)F)c1
Useful for cheminformatics

search.[1][2]

InChI Key
ZLFPIEUWXNRPNM-

UHFFFAOYSA-N

Predicted LogP ~3.44
High lipophilicity due to -OCF₃.

[1][2]

pKa (Acidic) ~8.7

Slightly more acidic than

phenol (9.[1][2]95) due to

electron-withdrawing Cl and

OCF₃.[1][2]

Boiling Point 218.8 ± 35.0 °C
At 760 mmHg (Predicted).[1][2]

[3]

Density 1.5 ± 0.1 g/cm³

Synthetic Pathways & Manufacturing Logic[1]
The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol generally follows an Electrophilic

Aromatic Substitution (EAS) strategy.[1][2] The key challenge is regioselectivity: directing the
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chlorine atom to the 4-position (para to the hydroxyl) rather than the 2- or 6-positions.[1][2]

Mechanistic Rationale
Substrate: 3-(Trifluoromethoxy)phenol.[1][2][4][3][5]

Directing Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[1]

[2] The trifluoromethoxy group (-OCF₃) is inductively electron-withdrawing but can donate

electron density via resonance; however, the -OH group dominates the regiochemistry.[1][2]

Sterics: The 4-position is sterically favored over the 2-position (flanked by -OH and -OCF₃)

and the 6-position.[1][2]

Protocol: Regioselective Chlorination
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).[1][2] Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).[1][2]

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of 3-(trifluoromethoxy)phenol in Acetonitrile (0.5 M

concentration). Maintain temperature at 0°C to control exotherm.

Addition: Slowly add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

Why NCS? NCS provides a controlled source of

and minimizes over-chlorination compared to chlorine gas.[1][2]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor via TLC or HPLC for the disappearance of starting material.[1][2]

Quench & Workup: Quench with water. Extract with ethyl acetate.[1][2] Wash the organic

layer with brine and dry over

.[1][2]
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Purification: The crude mixture may contain minor amounts of the ortho-isomer.[1][2] Purify

via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the 4-chloro

product.

Visualization: Synthetic Workflow
The following diagram illustrates the synthesis logic and potential side-products.

Starting Material
3-(Trifluoromethoxy)phenol

Transition State
(Sigma Complex)
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NCS (1.05 eq)

Acetonitrile, 0°C
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4-Chloro-3-(trifluoromethoxy)phenol

(Major Isomer)
Regioselective
(Para to OH)

Side Product
2-Chloro isomer
(Minor Isomer)

Steric Hindrance
(Ortho to OH/OCF3)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the chlorination of 3-(trifluoromethoxy)phenol, highlighting the

regioselective preference for the para-position.

Applications in Medicinal Chemistry
The -OCF₃ group is often termed a "super-lipophile."[1][2] In drug design, 4-Chloro-3-
(trifluoromethoxy)phenol serves as a scaffold to introduce this moiety, offering specific

advantages over non-fluorinated analogs.[1][2]

The "Fluorine Effect" on Pharmacology[2][4][5]
Metabolic Stability: The C-Cl and C-O-CF₃ bonds block metabolic "soft spots" on the

aromatic ring, preventing oxidative metabolism (e.g., hydroxylation) by Cytochrome P450

enzymes.[1][2]

Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the

aromatic ring.[1][2] This specific 3D geometry can enhance binding selectivity in enzyme

pockets compared to a planar methoxy (-OCH₃) group.[1][2]

Lipophilicity Modulation: The -OCF₃ group significantly increases LogP (approx +1.04
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-value vs. H), improving membrane permeability and blood-brain barrier (BBB) penetration.
[1][2]

Visualization: Structure-Activity Relationship (SAR)
logic
This diagram details why a chemist would select this specific intermediate.
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Figure 2: SAR Logic Map demonstrating the orthogonal reactivity vectors (OH, Cl) and the

pharmacological benefits of the OCF3 moiety.[1][2]

Handling & Safety (GHS)[1][2]
While specific SDS data should be verified with the supplier, halogenated phenols generally

adhere to the following hazard profile.

Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[1][2][6]
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H319: Causes serious eye irritation.[1][2][6]

H335: May cause respiratory irritation.[1][2][6]

Precautionary Measures:

Avoid contact with strong oxidizing agents.[1][2]

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of

the phenol.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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